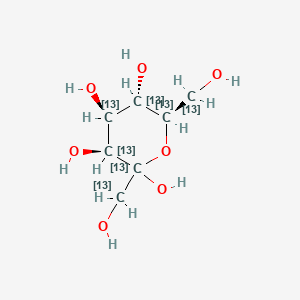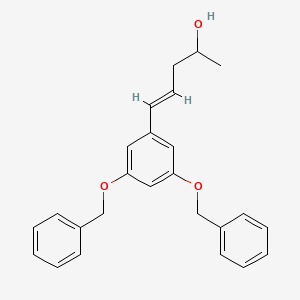
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes a pent-4-en-2-ol backbone substituted with two benzyloxy groups on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of benzyloxy groups onto a phenyl ring. This can be achieved through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable phenyl halide under basic conditions.
Formation of the Pent-4-en-2-ol Backbone: The next step involves the formation of the pent-4-en-2-ol backbone. This can be achieved through a series of reactions, including aldol condensation and reduction.
Coupling of the Substituted Phenyl Ring with the Backbone: The final step involves coupling the substituted phenyl ring with the pent-4-en-2-ol backbone. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pent-4-en-2-ol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyloxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-(3,5-Dimethoxyphenyl)pent-4-en-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
(E)-5-(3,5-Dihydroxyphenyl)pent-4-en-2-ol: Similar structure but with hydroxy groups instead of benzyloxy groups.
Uniqueness
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is unique due to the presence of benzyloxy groups, which can influence its chemical reactivity and biological activity. The benzyloxy groups can also provide additional sites for further functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C25H26O3 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(E)-5-[3,5-bis(phenylmethoxy)phenyl]pent-4-en-2-ol |
InChI |
InChI=1S/C25H26O3/c1-20(26)9-8-14-23-15-24(27-18-21-10-4-2-5-11-21)17-25(16-23)28-19-22-12-6-3-7-13-22/h2-8,10-17,20,26H,9,18-19H2,1H3/b14-8+ |
Clé InChI |
ZLBCURVKZKSUCF-RIYZIHGNSA-N |
SMILES isomérique |
CC(C/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES canonique |
CC(CC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13853600.png)
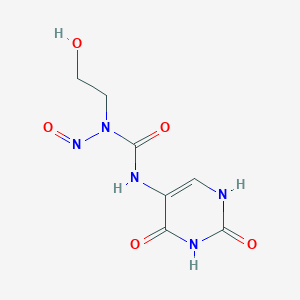
![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
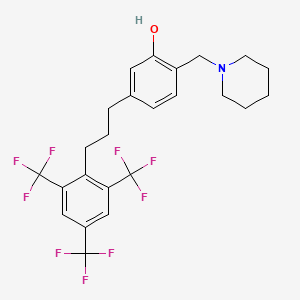
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
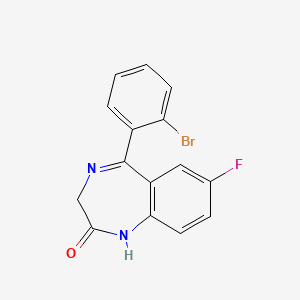
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
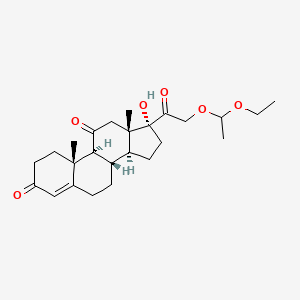
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
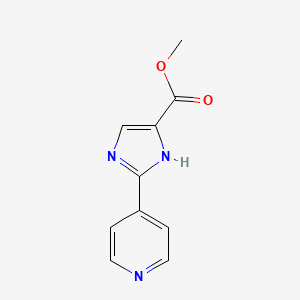
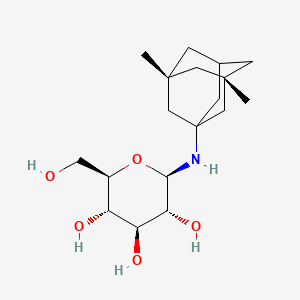
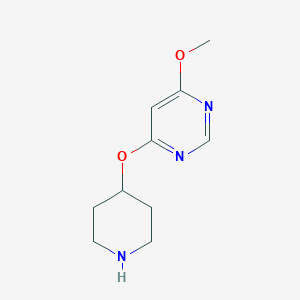
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
